molecular formula C17H16F3NO B11697056 Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]-

Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]-

Cat. No.: B11697056
M. Wt: 307.31 g/mol
InChI Key: PZJSCYHWXNVHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]- is an organic compound that belongs to the class of anilines This compound is characterized by the presence of a trifluoromethoxy group attached to the benzene ring and a Schiff base linkage with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]- typically involves the condensation reaction between 4-(trifluoromethoxy)benzenamine and 2,4,6-trimethylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques, such as column chromatography and high-performance liquid chromatography, may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base linkage to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]- has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and Schiff base linkage contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-methoxy-N-[(2,4,6-trimethylphenyl)methylidene]-
  • Benzenamine, 4-chloro-N-[(2,4,6-trimethylphenyl)methylidene]-
  • Benzenamine, 4-nitro-N-[(2,4,6-trimethylphenyl)methylidene]-

Uniqueness

Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, reactivity, and potential biological activities compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-1-(2,4,6-trimethylphenyl)methanimine

InChI

InChI=1S/C17H16F3NO/c1-11-8-12(2)16(13(3)9-11)10-21-14-4-6-15(7-5-14)22-17(18,19)20/h4-10H,1-3H3

InChI Key

PZJSCYHWXNVHIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NC2=CC=C(C=C2)OC(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.